

# Unraveling the Molecular Architecture of Paniculidine C: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Paniculidine C*

Cat. No.: *B15590944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Paniculidine C**, a naturally occurring indole alkaloid, has been isolated from the roots of *Murraya paniculata*.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its chemical structure. While the primary literature detailing the complete spectroscopic data for **Paniculidine C** is not readily accessible, this document outlines the standard procedures and a representative analytical approach based on closely related and well-documented analogs, such as Paniculidine B. The principles and techniques described herein are fundamental to the field of natural product chemistry and are directly applicable to the structural determination of novel molecular entities.

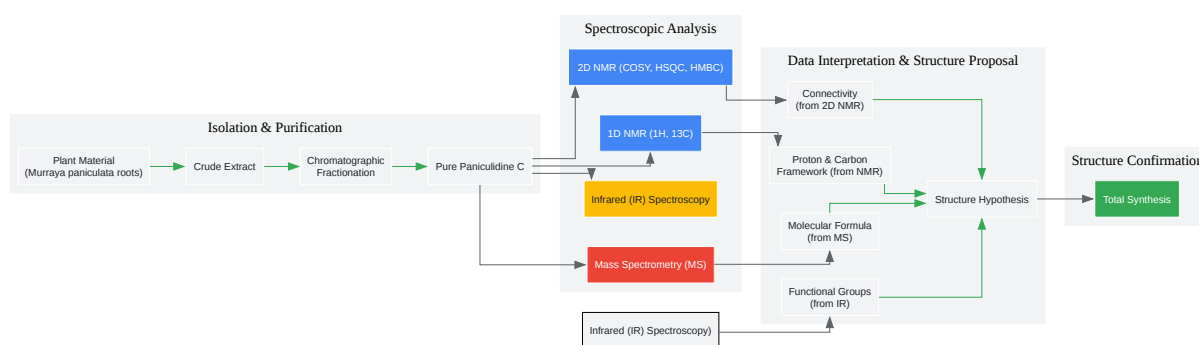
## Physicochemical Properties of Paniculidine C

Initial characterization of a novel compound typically involves the determination of its fundamental physicochemical properties. For **Paniculidine C**, the following has been reported:

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO	<sup>[1][2]</sup>
Molecular Weight	203.3 g/mol	<sup>[1][2]</sup>
Source	Roots of <i>Murraya paniculata</i>	<sup>[1][2]</sup>

# The Strategic Workflow of Structure Elucidation

The process of determining the chemical structure of a novel natural product like **Paniculidine C** is a systematic endeavor. It begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses that provide distinct pieces of the structural puzzle. These data are then integrated to propose a chemical structure, which is often confirmed through total synthesis.



[Click to download full resolution via product page](#)

A logical workflow for the structure elucidation of a natural product.

## Experimental Protocols

The following sections describe the standard experimental protocols that would be employed in the isolation and structural characterization of an indole alkaloid like **Paniculidine C**.

### Isolation and Purification

- **Extraction:** The air-dried and powdered roots of *Murraya paniculata* are typically extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Separation:** The chloroform or ethyl acetate fraction, which is likely to contain the alkaloids, is subjected to a series of chromatographic techniques. This often includes:
  - **Column Chromatography:** Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate mixtures) as the mobile phase.
  - **Preparative Thin-Layer Chromatography (PTLC):** For the separation of smaller quantities of compounds.
  - **High-Performance Liquid Chromatography (HPLC):** A final purification step using a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

## Spectroscopic Analysis

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula. Electron ionization (EI) or electrospray ionization (ESI) are common techniques.
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides information about the functional groups present in the molecule. The spectrum is typically recorded using a thin film or a KBr pellet.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for structure elucidation. The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - **$^1\text{H}$  NMR:** Provides information about the number, chemical environment, and connectivity of protons.

- $^{13}\text{C}$  NMR: Provides information about the number and chemical environment of carbon atoms.
- 2D NMR: A suite of experiments (COSY, HSQC, HMBC, NOESY) is used to establish correlations between protons and carbons, revealing the connectivity of atoms within the molecule.

## Spectroscopic Data and Interpretation (Representative)

As the specific spectroscopic data for **Paniculidine C** is not available in the public domain, the following tables present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a closely related analog, Paniculidine B, to illustrate the type of information obtained and its interpretation.

**Table 1:  $^1\text{H}$  NMR Data of a Representative Paniculidine Analog (Paniculidine B)**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

**Table 2:  $^{13}\text{C}$  NMR Data of a Representative Paniculidine Analog (Paniculidine B)**

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
Data not available in search results		

## Proposed Structure of Paniculidine C

Based on its molecular formula ( $\text{C}_{13}\text{H}_{17}\text{NO}$ ) and the common structural motifs of indole alkaloids found in *Murraya paniculata*, a plausible structure for **Paniculidine C** can be hypothesized. The final, confirmed structure would be determined through the detailed analysis of its 2D NMR data and potentially confirmed by total synthesis.

A plausible chemical structure for **Paniculidine C**.

## Conclusion

The elucidation of the chemical structure of **Paniculidine C** follows a well-established pathway in natural product chemistry, relying on a combination of isolation techniques and spectroscopic analysis. While the complete experimental data for **Paniculidine C** is not fully available in the public domain, the methodologies outlined in this guide provide a robust framework for the structural determination of this and other novel indole alkaloids. Further research to fully characterize **Paniculidine C** and explore its biological activities is warranted and would be of significant interest to the scientific community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of *Murrayae Folium et Cacumen* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Paniculidine C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15590944#paniculidine-c-chemical-structure-elucidation]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)